molecular formula C19H20N4O3 B2473409 (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-ethoxy-4-hydroxybenzylidene)propanehydrazide CAS No. 518018-71-8

(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-ethoxy-4-hydroxybenzylidene)propanehydrazide

Cat. No.: B2473409
CAS No.: 518018-71-8
M. Wt: 352.394
InChI Key: XZEAYNCALJUZAF-CIAFOILYSA-N
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Description

The compound (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-ethoxy-4-hydroxybenzylidene)propanehydrazide is a hydrazide derivative featuring a benzimidazole core linked to a substituted benzylidene moiety. Its structure includes:

  • Benzimidazole unit: A bicyclic aromatic system with two nitrogen atoms, contributing to π-π stacking and hydrogen-bonding interactions.
  • Hydrazide bridge: The –NH–N=C– group, which enables conjugation and stabilizes the (E)-configuration.
  • 3-Ethoxy-4-hydroxybenzylidene substituent: A polar aromatic ring with electron-donating (–OH) and moderately lipophilic (–OCH₂CH₃) groups at positions 4 and 3, respectively.

This compound is synthesized via condensation of 3-(1H-benzo[d]imidazol-1-yl)propanehydrazide with 3-ethoxy-4-hydroxybenzaldehyde under reflux in ethanol, a method consistent with analogous hydrazide derivatives .

Properties

IUPAC Name

3-(benzimidazol-1-yl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-2-26-18-11-14(7-8-17(18)24)12-21-22-19(25)9-10-23-13-20-15-5-3-4-6-16(15)23/h3-8,11-13,24H,2,9-10H2,1H3,(H,22,25)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEAYNCALJUZAF-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CCN2C=NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CCN2C=NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-ethoxy-4-hydroxybenzylidene)propanehydrazide, identified by its CAS number 518018-71-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

The compound has a molecular weight of 352.4 g/mol and features a benzimidazole moiety, which is known for various biological activities including anticancer and antimicrobial properties. Its structure includes a hydrazide linkage that may contribute to its activity profile.

Biological Activity Overview

Research indicates that compounds containing benzimidazole derivatives exhibit significant biological activities, particularly in anticancer and antimicrobial domains. The specific compound under consideration has been evaluated for its effects on various cancer cell lines and its potential as an enzyme inhibitor.

Anticancer Activity

Several studies have reported the anticancer properties of benzimidazole derivatives. For instance, compounds similar to this compound have shown promising results against human cancer cell lines:

CompoundCancer Cell LineIC50 Value (nM)
Compound AMCF-7 (Breast)2.4
Compound BHeLa (Cervical)1.5
Compound CA549 (Lung)3.0

These values suggest that the compound may also exhibit similar potency against cancer cells, although specific IC50 values for this compound need to be determined through experimental assays.

The mechanism by which benzimidazole derivatives exert their anticancer effects often involves the inhibition of key enzymes such as histone deacetylases (HDACs). For example, a related compound was found to inhibit HDAC with an IC50 of 9.4 μM . This suggests a potential pathway for the biological activity of this compound.

Study on Antimicrobial Activity

In a recent study, various hydrazones were tested for their antimicrobial efficacy against different bacterial strains. The results indicated that certain hydrazones showed significant antibacterial activity, which could be extrapolated to predict the antimicrobial potential of this compound.

In Vivo Studies

Animal models have been employed to evaluate the therapeutic efficacy of benzimidazole derivatives. For instance, compounds exhibiting similar structures demonstrated reduced tumor growth in murine models when administered at specific dosages . Such studies are crucial for understanding the pharmacokinetics and therapeutic windows of new compounds.

Comparison with Similar Compounds

Substituent Variations in the Benzylidene Moiety

The benzylidene substituent critically influences physicochemical and biological properties. Key analogues include:

Compound Name Benzylidene Substituent Key Features Reference ID
Target Compound 3-Ethoxy-4-hydroxy Balanced polarity; potential for H-bonding (–OH) and moderate lipophilicity (–OCH₂CH₃).
(E)-3-(1H-Benzimidazol-1-yl)-N′-{(E)-[4-(diethylamino)phenyl]methylene}-2-methylpropanehydrazide 4-(Diethylamino) Strong electron-donating group; enhances solubility in polar aprotic solvents.
(E)-3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N′-(3-ethoxy-2-hydroxybenzylidene)propanehydrazide 3-Ethoxy-2-hydroxy Steric hindrance from adjacent substituents; altered H-bonding network.
(E)-3-(1H-Benzotriazol-1-yl)-N′-(4-methylbenzylidene)propanehydrazide 4-Methyl Increased hydrophobicity; limited H-bonding capacity.
(E)-N'-(4-Hydroxybenzylidene)-3-(4-benzylpiperazin-1-yl)propanehydrazide 4-Hydroxy High polarity; strong H-bond donor/acceptor activity.

Key Observations :

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